D-Leucine benzyl ester
Overview
Description
D-Leucine benzyl ester is a derivative of the amino acid leucine, where the carboxyl group is esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Leucine benzyl ester typically involves the esterification of D-Leucine with benzyl alcohol. One common method is the Fischer-Speier esterification, where D-Leucine is reacted with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is often carried out under reflux conditions with a water-azeotroping solvent like cyclohexane to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of safer solvents and optimized reaction conditions is crucial to ensure high yield and purity. Cyclohexane and ethyl acetate are preferred solvents due to their efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: D-Leucine benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-Leucine and benzyl alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: D-Leucine and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Various substituted leucine derivatives depending on the nucleophile used.
Scientific Research Applications
D-Leucine benzyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and peptides.
Biology: Employed in studies involving protein modification and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of D-Leucine benzyl ester involves its interaction with various molecular targets and pathways. For instance, it can be incorporated into proteins through genetic code expansion techniques, allowing for site-specific modifications. This enables the study of protein functions and interactions at a molecular level . Additionally, the ester group can be hydrolyzed in vivo, releasing D-Leucine, which plays a role in cellular metabolism and signaling pathways .
Comparison with Similar Compounds
L-Leucine benzyl ester: The L-enantiomer of leucine benzyl ester, used in similar applications but with different stereochemistry.
D-Phenylalanine benzyl ester: Another amino acid benzyl ester with distinct properties and applications.
D-Valine benzyl ester: A derivative of valine, used in peptide synthesis and as a chiral building block.
Uniqueness: D-Leucine benzyl ester is unique due to its specific stereochemistry, which can influence its interaction with biological systems and its utility in chiral synthesis. Its ability to be incorporated into proteins and undergo site-specific modifications makes it a valuable tool in biochemical research .
Properties
IUPAC Name |
benzyl (2R)-2-amino-4-methylpentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRRYUQWSOODEO-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.